Unii-625uxd6cji
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves multiple steps. The initial step typically includes the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the benzonitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and as a building block in organic synthesis.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of type 2 diabetes mellitus.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. This compound primarily acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting DPP-4, the compound helps to increase insulin secretion and decrease glucagon levels, thereby improving blood glucose control .
Comparison with Similar Compounds
Similar Compounds
Alogliptin: The parent compound from which 2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile is derived.
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
2-((6-((3R)-3-amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXUNUKTHMZSLE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-98-1 | |
Record name | 2-((6-((3R)-3-Amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865758981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((6-((3R)-3-AMINO-1-PIPERIDINYL)-3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)METHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625UXD6CJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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